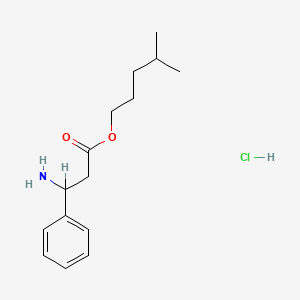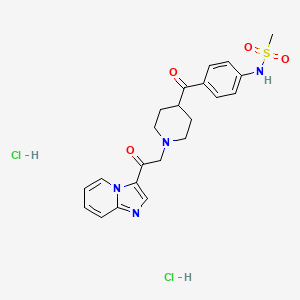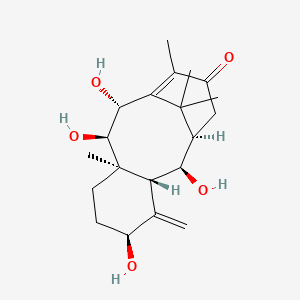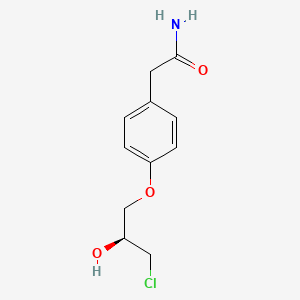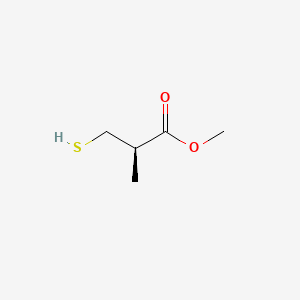
Methyl (R)-(+)-3-mercapto-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-(+)-3-mercapto-2-methylpropanoate is an organic compound with the molecular formula C5H10O2S. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties and reactivity. It is used in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl ®-(+)-3-mercapto-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of ®-3-mercapto-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of Grignard reagents. In this approach, ®-3-mercapto-2-methylpropanoic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with methanol in the presence of a base, such as pyridine, to yield the desired ester.
Industrial Production Methods
Industrial production of Methyl ®-(+)-3-mercapto-2-methylpropanoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-(+)-3-mercapto-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or thiol derivatives.
Scientific Research Applications
Methyl ®-(+)-3-mercapto-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its thiol group.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs with chiral centers.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl ®-(+)-3-mercapto-2-methylpropanoate is largely dependent on its functional groups. The thiol group can form disulfide bonds, which are crucial in protein folding and stability. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can participate in various biochemical pathways. The compound’s chiral nature also allows it to interact selectively with other chiral molecules, influencing its biological activity.
Comparison with Similar Compounds
Methyl ®-(+)-3-mercapto-2-methylpropanoate can be compared with other similar compounds, such as:
Methyl 3-mercaptopropanoate: Lacks the chiral center, making it less selective in biological interactions.
Ethyl ®-(+)-3-mercapto-2-methylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.
Methyl ®-(+)-2-hydroxy-3-mercaptopropanoate: Contains an additional hydroxyl group, providing different chemical properties and reactivity.
The uniqueness of Methyl ®-(+)-3-mercapto-2-methylpropanoate lies in its specific combination of functional groups and chiral center, which imparts distinct chemical and biological properties.
Properties
CAS No. |
86961-09-3 |
|---|---|
Molecular Formula |
C5H10O2S |
Molecular Weight |
134.20 g/mol |
IUPAC Name |
methyl (2R)-2-methyl-3-sulfanylpropanoate |
InChI |
InChI=1S/C5H10O2S/c1-4(3-8)5(6)7-2/h4,8H,3H2,1-2H3/t4-/m0/s1 |
InChI Key |
PXSVQMKXJZTWPN-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](CS)C(=O)OC |
Canonical SMILES |
CC(CS)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


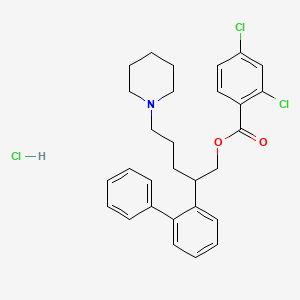

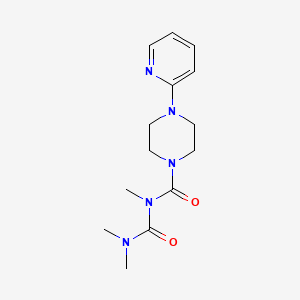

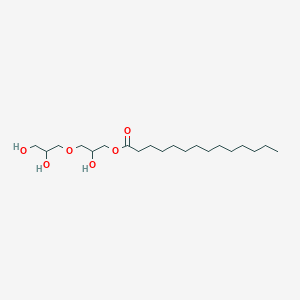
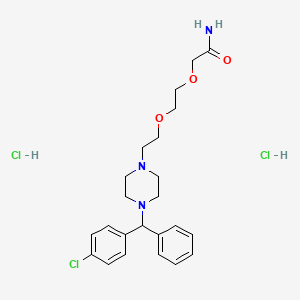
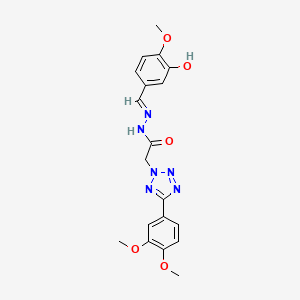
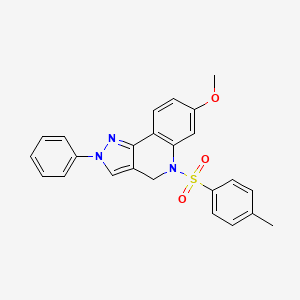
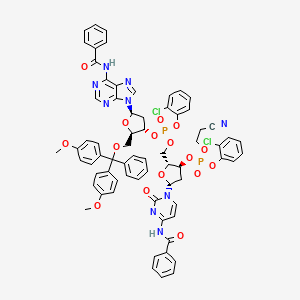
![[(3S,3aR,6S,6aS)-3-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762109.png)
